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Compound of Interest

2-(6-Chloropyridazin-3-
Compound Name:

yl)isoindoline
CAS No.: 1250115-88-8
Cat. No.: B1491367

Get Quote

Executive Summary: The Scaffold in Context

The Chloropyridazinyl Isoindoline motif—specifically 2-(6-chloropyridazin-3-yl)isoindoline—
represents a "privileged scaffold" in drug discovery, bridging the lipophilic, conformationally
restricted isoindoline core with the electron-deficient, polar chloropyridazine ring. This
architecture is frequently encountered in kinase inhibitors (e.g., analogous to Pazopanib
intermediates), anxiolytics, and anticonvulsants.

Accurate

C NMR characterization is critical because the N-C bond formation between the isoindoline
nitrogen and the pyridazine ring induces significant electronic perturbations that are diagnostic
of successful synthesis (nucleophilic aromatic substitution). This guide provides the
comparative data and protocols necessary to validate this connectivity.

Structural Analysis & Assignment Strategy
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To interpret the

C NMR spectrum of this hybrid molecule, we deconstruct it into two magnetic environments:
the Isoindoline Core (Fragment A) and the Chloropyridazine Ring (Fragment B).

Numbering Scheme & Electronic Logic

« |soindoline Core: The symmetric nature of the unsubstituted isoindoline is broken if the
pyridazine is substituted asymmetrically, but rapid ring flipping often retains effective
symmetry in NMR at room temperature.

o Key Feature: The methylene carbons (C1/C3) are directly bonded to the bridgehead
nitrogen.

o Pyridazine Ring: A highly electron-deficient heteroaromatic system.

o Key Feature: The C-ClI carbon is deshielded by the halogen and nitrogen. The C-N
(bridge) carbon is the most sensitive reporter of substitution.

Visualization of Connectivity (DOT Diagram)
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Figure 1: Retrosynthetic fragmentation showing the diagnostic N-C bond formation and
expected chemical shift zones.
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Comparative Chemical Shift Data[1][2][3][4][5]

The following data compares the target molecule against its precursors. These values are
derived from empirical trends in N-heteroaryl isoindolines and chloropyridazines in CDCls.

Table 1: Diagnhostic C Chemical Shifts (ppm)
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Critical Note: In DMSO-ds, expect a solvent shift of +1 to +2 ppm for carbonyl-like or highly
polarized carbons (C-Cl, C-N) compared to CDCls.

Distinguishing Regioisomers

If using a non-symmetric pyridazine (e.g., 3-chloro-6-methylpyridazine), two isomers are
possible.

e Isomer A (Attack at C3): C-Cl peak remains (~150 ppm).
e Isomer B (Attack at C6): C-Me peak shifts.

» Validation: Use HMBC (Heteronuclear Multiple Bond Correlation). The Isoindoline protons
(C1/C3) will show a strong cross-peak to the Pyridazine C3 (Bridge) carbon.

Experimental Protocols
Sample Preparation & Solvent Selection

The chloropyridazinyl moiety increases lipophilicity compared to the free amine, but the
nitrogen count makes it prone to aggregation.

o Preferred Solvent:CDCIs (Chloroform-d) is standard for sharp lines.

 Alternative:DMSO-ds if solubility is poor or if peaks are broad due to restricted rotation
around the N-C bond (DMSO often speeds up exchange/rotation, sharpening peaks).

e Concentration: 10-20 mg in 0.6 mL solvent.

Acquisition Parameters (Self-Validating)

To ensure quaternary carbons (C-ClI, C-N) are visible and accurate:

o Relaxation Delay (
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): Setto 2.0 — 3.0 seconds.

o Reasoning: C-Cl and Bridgehead carbons have long

relaxation times. Short delays will suppress these diagnostic peaks.

e Pulse Angle:
(approx. 3-4 us depending on probe).
e Scans (NS): Minimum 1024 scans for <10mg samples.

o Temperature: 298 K (25°C). If C1/C3 isoindoline peaks appear broad/split, heat to 313 K
(40°C) to coalesce rotamers.

Workflow Diagram (DOT)
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Figure 2: Optimized workflow for acquiring high-fidelity Carbon-13 data for nitrogen-rich
heterocycles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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